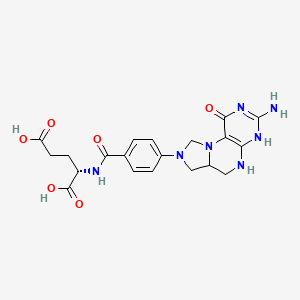

5,10-Methylene-5,6,7,8-tetrahydrofolic acid

説明

Contextualization of Folates in Cellular Biochemistry and Oncology

Folate, a water-soluble B vitamin (B9), is a critical component in a range of fundamental cellular processes. mdpi.com Its derivatives, known as folate coenzymes, are essential for the transfer of one-carbon units in the synthesis of nucleic acids (DNA and RNA) and the metabolism of several amino acids. mdpi.comoregonstate.edu These biochemical reactions, collectively known as one-carbon metabolism, are vital for cell division, growth, and the maintenance of genomic integrity. nih.govresearchgate.net

The primary role of folates in DNA synthesis involves the de novo production of purines (adenine and guanine) and thymidylate, a pyrimidine. mdpi.com A specific folate derivative, 5,10-methylenetetrahydrofolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by the enzyme thymidylate synthase. mdpi.comnumberanalytics.com Without adequate folate, this conversion is impaired, leading to an accumulation of uracil (B121893) which can be misincorporated into DNA, causing strand breaks and chromosomal damage, thereby increasing the risk of malignant transformation. nih.govscielo.br

Furthermore, folates are integral to DNA methylation, an epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. nih.govnih.gov S-adenosylmethionine (SAM), the universal methyl donor, is regenerated in a process that requires a folate coenzyme, 5-methyltetrahydrofolate. oregonstate.edumskcc.org Aberrant DNA methylation patterns, such as the silencing of tumor suppressor genes or the activation of oncogenes, are hallmarks of many cancers and can be influenced by folate status. nih.govnih.gov

Given their central role in cell proliferation and genetic stability, the folate metabolic pathway has long been a target in oncology. mesotheliomaweb.org The rapid division of cancer cells creates a high demand for the building blocks of DNA, making them particularly vulnerable to disruptions in folate metabolism. oregonstate.edu This vulnerability is exploited by a class of chemotherapy drugs known as antifolates, which interfere with folate-dependent enzymes to halt cancer cell growth. mesotheliomaweb.org

Overview of Folitixorin as a Reduced Folate and Cofactor Analog

Folitixorin, also known as 5,10-methylenetetrahydrofolate ([6R]-5,10-methylene-tetrahydrofolate), is a key active metabolite in the folate pathway. medchemexpress.comnih.govdrugbank.com It is classified as a reduced folate and functions as a cofactor analog, playing a direct role in the biochemical modulation of certain chemotherapeutic agents. medchemexpress.comselleckchem.com Specifically, Folitixorin is the immediate substrate for the enzyme thymidylate synthase. cancer.govncats.io

Unlike other folate compounds used in oncology, such as leucovorin, Folitixorin is the directly active form and does not require metabolic conversion to exert its effect. nih.govcancer.gov Leucovorin is a racemic mixture of two isomers, with only the levo-isomer (levoleucovorin) being biologically active after it is converted in the body to 5,10-methylenetetrahydrofolate—the very compound that is Folitixorin. drugbank.comdrugbank.com This circumvention of enzymatic activation is a distinguishing feature of Folitixorin. cancer.gov

In the context of cancer therapy, Folitixorin is investigated for its ability to enhance the cytotoxic effects of fluoropyrimidine chemotherapies, such as 5-fluorouracil (B62378) (5-FU). medchemexpress.comnih.gov It achieves this by forming a stable ternary complex with the active metabolite of 5-FU (FdUMP) and the enzyme thymidylate synthase. cancer.gov This stabilization leads to a more sustained inhibition of the enzyme, which in turn depletes the cellular pool of thymidine (B127349) triphosphate, a necessary component for DNA synthesis and repair, ultimately leading to tumor cell death. cancer.gov

Table 1: Comparison of Folate Analogs Used in Oncology

| Feature | Folitixorin | Leucovorin | Levoleucovorin |

|---|---|---|---|

| Chemical Identity | [6R]-5,10-methylene-tetrahydrofolate nih.gov | Racemic mixture (d- and l-isomers) of 5-formyl-tetrahydrofolate drugbank.com | The single, biologically active l-isomer of leucovorin drugbank.com |

| Mechanism of Action | Directly active form; does not require metabolic activation. cancer.gov | Prodrug; requires enzymatic conversion to active forms like 5,10-methylenetetrahydrofolate. bccancer.bc.ca | Prodrug; requires enzymatic conversion, but is the pure active isomer. drugbank.com |

| Primary Role with 5-FU | Stabilizes the binding of a 5-FU metabolite (FdUMP) to thymidylate synthase. cancer.gov | Serves as a source of reduced folate to stabilize the FdUMP-thymidylate synthase complex. bccancer.bc.ca | Same as Leucovorin, but provides a more direct source of the active isomer. nih.gov |

| Biological Activity | The immediate and active folate for the thymidylate synthase reaction. nih.gov | Only the l-isomer is biologically active after conversion. bccancer.bc.ca | The pharmacologically active form of folinic acid. drugbank.com |

Historical Perspective of Folate Modulation in Antineoplastic Therapy

The deliberate modulation of folate pathways as a cancer treatment strategy dates back to the 1940s. wikipedia.org This era marked the beginning of modern chemotherapy. wikipedia.org Pathologist Sidney Farber observed that administering folic acid, a vitamin known to be crucial for cell metabolism, seemed to accelerate the progression of acute lymphoblastic leukemia (ALL) in children. wikipedia.orgthe-hospitalist.org This led to the logical hypothesis that blocking folic acid could inhibit the growth of malignant cells. the-hospitalist.org

This insight spurred the development of the first antifolates, aminopterin (B17811) and its derivative, methotrexate (B535133). wikipedia.org In 1948, Farber reported that aminopterin could induce temporary remissions in children with ALL, a groundbreaking achievement that established the principle of antimetabolite therapy. oncohemakey.comnih.gov These drugs function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme that converts dihydrofolate back to the active tetrahydrofolate, thereby depleting the folate coenzymes necessary for DNA synthesis. mesotheliomaweb.org

While effective, high doses of antifolates like methotrexate were highly toxic to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. oncohemakey.com This limitation led to the empirical development of "leucovorin rescue" therapy. nih.gov Leucovorin (folinic acid), a reduced folate, could be administered after high-dose methotrexate to replenish the folate pool in normal cells, bypassing the DHFR block and thus "rescuing" them from toxicity. drugbank.comoncolink.org This strategy allowed for the use of higher, more effective doses of methotrexate against tumors. nih.gov

The success of leucovorin also led to its use as a modulator to enhance the efficacy of other chemotherapies. bccancer.bc.ca It was discovered that leucovorin could potentiate the action of 5-fluorouracil (5-FU) by increasing the intracellular pool of reduced folates, which helps to stabilize the inhibitory complex between the active metabolite of 5-FU and its target enzyme, thymidylate synthase. bccancer.bc.ca This combination became a cornerstone of treatment for colorectal cancer. nih.gov The development of Folitixorin represents a further refinement of this modulatory approach, seeking to provide the most direct and active form of folate to optimize the antineoplastic effect of fluoropyrimidines. nih.gov

Table 2: Key Folate-Dependent Enzymes in Nucleotide Synthesis

| Enzyme | Function | Role in DNA/RNA Synthesis |

|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). numberanalytics.com | Essential for the synthesis of thymidine, a key component of DNA. mdpi.com |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the basic structure for all folate coenzymes. mesotheliomaweb.org | Indirectly essential by regenerating the active folate pool required for purine (B94841) and thymidylate synthesis. mesotheliomaweb.org |

| Glycinamide Ribonucleotide (GAR) Transformylase | Incorporates a formyl group at the N-3 position of the GAR intermediate in the de novo purine synthesis pathway. nih.gov | A key step in building the purine ring structure for adenine (B156593) and guanine. nih.gov |

| Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase | Catalyzes the final folate-dependent step in de novo purine synthesis, adding a formyl group to AICAR. nih.gov | A crucial final step in the formation of the purine ring for adenine and guanine. nih.gov |

| Serine Hydroxymethyltransferase (SHMT) | Catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate. numberanalytics.com | A primary source of one-carbon units for both purine and thymidylate synthesis. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNUQALWYRSVHF-ABLWVSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955873 | |

| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3432-99-3 | |

| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3432-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folitixorin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folitixorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOLITIXORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SXY5ET48B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Folitixorin Action

Elucidation of Folitixorin's Role as a Thymidylate Synthase Cosubstrate

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govwikipedia.org The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form dTMP. nih.govwikipedia.orgyoutube.com This reaction requires a one-carbon donor, a role fulfilled by a reduced folate cofactor. youtube.comcambridge.org Folitixorin is the immediate, active cosubstrate, [6R]-5,10-methylenetetrahydrofolate, that provides the methyl group for this conversion. nih.govnih.govresearchgate.net In the process, Folitixorin is oxidized to dihydrofolate (DHF). nih.govyoutube.com The enzyme dihydrofolate reductase (DHFR) subsequently reduces DHF back to tetrahydrofolate (THF), which can then be reconverted to 5,10-methylenetetrahydrofolate to continue the cycle. nih.govyoutube.comyoutube.com The function of TS is indispensable for maintaining a balanced supply of deoxynucleotides required for normal DNA synthesis and repair. wikipedia.org

Dynamics of the Inhibitory Ternary Complex Formation with 5-Fluorouracil (B62378) Metabolites

The primary mechanism by which Folitixorin enhances the cytotoxicity of the chemotherapeutic agent 5-fluorouracil (5-FU) is through the stabilization of an inhibitory complex. nih.gov 5-FU is metabolized intracellularly to several active compounds, including 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). nih.govresearchgate.netnih.gov FdUMP is structurally similar to the natural TS substrate, dUMP, and competes with it for the enzyme's binding site. nih.govnih.gov

When FdUMP binds to TS, it forms an initial binary complex. nih.gov However, this complex is relatively unstable. Folitixorin ([6R]-5,10-methylenetetrahydrofolate) then binds to this binary complex, leading to the formation of a highly stable, covalent ternary complex composed of TS, FdUMP, and Folitixorin. nih.govresearchgate.netnih.govfrontiersin.orgacs.org The stability of this ternary complex is significantly greater than the FdUMP-TS binary complex, effectively locking the enzyme in an inactive state. nih.govfrontiersin.org This stabilization prolongs the inhibition of TS, which is the primary basis for the synergistic anti-tumor activity between 5-FU and a folate source. nih.gov The complex involves a covalent bond between the enzyme and FdUMP, which is further stabilized by the presence of the folate cofactor. nih.gov

| Component | Role in the Complex | Source/Origin |

|---|---|---|

| Thymidylate Synthase (TS) | Target enzyme | Endogenous cellular enzyme wikipedia.org |

| Fluorodeoxyuridylate (FdUMP) | Inhibitory substrate analog | Active metabolite of 5-Fluorouracil (5-FU) nih.gov |

| Folitixorin ([6R]-5,10-MTHF) | Stabilizing cosubstrate | Directly administered active folate nih.gov |

Functional Impact on Deoxythymidine Monophosphate Synthesis and DNA Replication

The formation of the stable TS-FdUMP-Folitixorin ternary complex effectively sequesters and inactivates the TS enzyme, leading to a critical disruption in nucleotide metabolism. researchgate.netacs.org The direct and immediate consequence of prolonged TS inhibition is the cessation of de novo dTMP synthesis. wikipedia.orgnih.gov This blockade causes a depletion of the intracellular dTMP pool, which subsequently halts the production of deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA synthesis. nih.govacs.org

The resulting imbalance in the deoxynucleotide pool, characterized by a lack of dTTP and an accumulation of dUMP, has profound effects on DNA integrity. wikipedia.org Without an adequate supply of dTTP, DNA replication cannot proceed normally, leading to DNA strand breaks and damage. wikipedia.orgnih.gov This phenomenon, often termed "thymineless death," is a primary driver of the cytotoxic effects observed with TS inhibitors. wikipedia.orgbiorxiv.org Consequently, DNA synthesis is arrested, preventing cells from accurately replicating their genomes. researchgate.net

Analysis of Cellular Proliferation Inhibition and Apoptotic Induction Pathways

The disruption of DNA synthesis triggers cellular checkpoint mechanisms that monitor genomic integrity. researchgate.net The inability to complete DNA replication due to dTTP depletion typically leads to an arrest of the cell cycle in the S-phase. researchgate.netnih.gov This S-phase arrest is a protective response to prevent the propagation of cells with incompletely replicated or damaged DNA. nih.gov

If the metabolic stress and DNA damage are sustained and cannot be resolved, the cell initiates programmed cell death, or apoptosis. nih.govnih.gov Inhibition of thymidylate synthase has been shown to induce characteristic features of apoptosis, including nuclear condensation and DNA fragmentation. nih.gov The activation of apoptotic pathways can be triggered by various signals, including the conflict between signals to proliferate and the cell cycle arrest signals generated by DNA damage. nih.gov Key regulatory proteins such as p53 are often involved in this decision-making process, where irreparable damage leads to the activation of pro-apoptotic genes. nih.govembopress.org Ultimately, the inhibition of TS by the Folitixorin-stabilized complex translates into a potent anti-proliferative and pro-apoptotic effect in cancer cells.

Comparative Mechanistic Advantages of Folitixorin Over Prodrug Folates (e.g., Leucovorin)

The primary mechanistic distinction between Folitixorin and traditional folate modulators like Leucovorin lies in their metabolic activation requirements. Leucovorin, also known as folinic acid, is a prodrug. nih.govdrugbank.complos.org It is a 5-formyl derivative of tetrahydrofolic acid and is not the direct, active cofactor for thymidylate synthase. drugbank.comyoutube.com

For Leucovorin to become active and participate in the ternary complex with TS and FdUMP, it must first undergo intracellular conversion. nih.govclinicaltrials.gov This is a multi-step enzymatic process that transforms Leucovorin into various reduced folate derivatives, ultimately yielding 5,10-methylenetetrahydrofolate ([6R]-5,10-MTHF)—the active molecule. nih.govdrugbank.complos.org The efficiency of this metabolic conversion can be influenced by the expression and activity of several folate-metabolizing enzymes and transporters. nih.gov

Folitixorin is the chemical entity [6R]-5,10-methylenetetrahydrofolate. nih.gov Its administration directly provides the active cofactor needed to stabilize the inhibitory ternary complex. nih.govnih.gov This circumvents the entire intracellular metabolic activation pathway required by Leucovorin. nih.govclinicaltrials.gov By bypassing these enzymatic steps, Folitixorin's action is independent of the potential variability in the metabolic capacity of tumor cells, which could otherwise limit the efficacy of prodrug folates. nih.govclinicaltrials.gov This direct mechanism is hypothesized to lead to higher and more reliable intracellular concentrations of the active folate, thereby maximizing the inhibition of thymidylate synthase. nih.gov

| Feature | Folitixorin | Leucovorin (Folinic Acid) |

|---|---|---|

| Chemical Identity | [6R]-5,10-methylenetetrahydrofolate (active form) nih.gov | 5-formyltetrahydrofolate (prodrug) drugbank.com |

| Metabolic Activation | Not required; it is the direct active cofactor nih.govnih.gov | Required; must be enzymatically converted to 5,10-MTHF nih.govdrugbank.comnih.gov |

| Mechanism of Action | Directly forms the inhibitory ternary complex with TS and FdUMP nih.gov | Serves as a precursor to the active cofactor that forms the ternary complex nih.gov |

| Dependence on Cellular Enzymes | Independent of folate-activating enzymes clinicaltrials.gov | Dependent on the activity of intracellular folate-metabolizing enzymes nih.gov |

Preclinical Investigations of Folitixorin in Cancer Models

In Vitro Studies on Human Cancer Cell Lines

In vitro models are fundamental in preclinical research for the initial assessment of a compound's anticancer activity and its interactions with other therapeutic agents. clinicaltrials.gov For Folitixorin, these studies have been crucial in demonstrating its mechanism of action in concert with 5-FU.

The primary rationale for using Folitixorin with 5-FU is to enhance the latter's cytotoxic effect. 5-FU exerts its anticancer activity by inhibiting thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair. nih.govcancernetwork.com Folitixorin, as the active folate cofactor, stabilizes the binding of a 5-FU metabolite to TS, thereby prolonging the inhibition and increasing cancer cell death. isofolmedical.comdiva-portal.org

Recent preclinical studies utilizing patient-derived colorectal cancer tumoroids—a three-dimensional in vitro model that more closely mimics the tumor microenvironment—have provided evidence of this augmentation. In these models, Folitixorin demonstrated a potent ability to increase the cytotoxic activity of 5-FU. isofolmedical.com The effect was particularly pronounced in tumoroids that exhibited higher resistance to 5-FU, suggesting a potential benefit in overcoming certain mechanisms of drug resistance. isofolmedical.com Furthermore, when compared directly to leucovorin, Folitixorin showed superior activity at higher concentrations in augmenting 5-FU's effects. isofolmedical.com

Additional investigations at the tissue level from the Modelle study, which included patients with colorectal cancer liver metastases, corroborated these findings. The results indicated that administration of Folitixorin led to a greater inhibition of thymidylate synthase compared to leucovorin, providing a direct link between the compound and its intended molecular target. isofolmedical.com

The interaction between Folitixorin and 5-FU is hypothesized to be synergistic, meaning the combined effect of the two drugs is greater than the sum of their individual effects. Preclinical evaluations have aimed to characterize this relationship. The potential for synergistic effects is considered a key element of the treatment rationale, with factors such as the timing of administration of the two compounds being explored to maximize this interaction. isofolmedical.com While the term "synergy" is used to describe the intended interaction, detailed quantitative analyses from preclinical studies, such as Combination Index (CI) calculations, are not extensively detailed in the reviewed public literature. However, the observed potentiation of 5-FU's cytotoxicity in tumoroid models strongly supports a significant cooperative interaction. isofolmedical.com

Interactive Table: Effect of Arfolitixorin in Patient-Derived Tumoroids

| Model System | Treatment Combination | Key Finding | Comparative Efficacy | Source |

|---|---|---|---|---|

| Patient-Derived Colorectal Cancer Tumoroids | Arfolitixorin + 5-FU | Increased cytotoxic effect of 5-FU. | Higher activity than leucovorin + 5-FU at high doses. isofolmedical.com | isofolmedical.com |

| 5-FU Resistant Patient-Derived Tumoroids | Arfolitixorin + 5-FU | Marked increase in cytotoxic effect. | Not specified. | isofolmedical.com |

| Colorectal Cancer Liver Metastases (Modelle Study) | Arfolitixorin + 5-FU | Increased inhibition of thymidylate synthase (TS). | Higher concentrations of the active substance in metastatic tissue compared to leucovorin. isofolmedical.com | isofolmedical.com |

In Vivo Studies Utilizing Murine Xenograft Models

In vivo studies using animal models, such as murine xenografts where human tumor cells are implanted into immunodeficient mice, are a critical step in preclinical drug development. nih.govlarvol.com These models allow for the evaluation of a drug's efficacy and its effects on a living system.

Standard preclinical in vivo assessments involve treating tumor-bearing mice with the investigational agent, alone or in combination, and measuring the impact on tumor volume over time. These studies aim to determine if a treatment can inhibit tumor growth or cause tumor regression compared to a control group. While such studies are a standard component of oncology drug development, specific data from murine xenograft models detailing tumor growth inhibition or regression with a Folitixorin and 5-FU combination were not available in the reviewed public domain literature.

Examination of Dose-Response Relationships in Preclinical Oncology

Understanding the relationship between the dose of a drug and its therapeutic effect is a cornerstone of pharmacology and is extensively studied in preclinical models. For Folitixorin, establishing a clear dose-response relationship for its potentiation of 5-FU has been a key focus of recent investigations.

Preclinical research presented in late 2024 highlighted a clear dose-dependent cytotoxic effect when Folitixorin was combined with 5-FU in patient-derived colorectal cancer tumoroids. isofolmedical.com This indicates that increasing concentrations of Folitixorin lead to a greater enhancement of 5-FU's cancer-killing ability in these advanced in vitro models. isofolmedical.com This finding was further supported by the Modelle study, which demonstrated that a higher dose of Folitixorin resulted in an increased inhibition of its target enzyme, thymidylate synthase, in liver metastases from colorectal cancer patients. isofolmedical.com

These preclinical dose-response findings have been influential, particularly in light of clinical trial results where the dose of Folitixorin used was hypothesized to be suboptimal. isofolmedical.comisofolmedical.com The preclinical data showing greater efficacy with higher doses provides a strong rationale for investigating new dosing regimens in future clinical studies. isofolmedical.com

Clinical Research Trajectory of Folitixorin Arfolitixorin in Oncology

Early Phase Clinical Trials (Phase I/II)

The initial clinical evaluation of folitixorin in Phase I/II trials was designed to establish its safety profile and identify preliminary signals of efficacy when used in combination with standard chemotherapy regimens.

A key Phase I/IIa multicenter study (ISO-CC-005) assessed escalating doses of folitixorin in combination with 5-FU and either oxaliplatin (B1677828) or irinotecan (B1672180) in patients with mCRC. isofolmedical.comnih.gov In a cohort of 105 treated patients, the safety analysis showed that folitixorin was generally well-tolerated. nih.gov Investigators reported 583 adverse events in 86 of these patients, with the most common being nausea/vomiting, diarrhea, and fatigue. nih.gov Importantly, only a fraction of these events (43.9%) were considered potentially related to the combination of arfolitixorin and 5-FU. nih.gov The study concluded that arfolitixorin can be incorporated into standard chemotherapy regimens with a manageable safety profile. nih.gov

Early phase trials provided encouraging signs of folitixorin's anti-tumor activity in metastatic colorectal cancer. In the Phase I/II ISO-CC-005 study, an objective response was achieved in 15.8% of the 57 patients assessed for efficacy after eight weeks, with all responses being partial responses. nih.gov Furthermore, 57.9% of patients achieved stable disease. nih.gov

An extension of this study focusing on 19 first-line mCRC patients treated with a selected dose of 120 mg/m² of arfolitixorin in combination with ARFIRI/ARFOX regimens showed promising results. isofolmedical.com Early tumor shrinkage, defined as a reduction in tumor size of more than 20% from baseline, was observed in 47% of these patients (9 out of 19) after eight weeks of treatment. isofolmedical.com These preliminary findings supported the hypothesis that folitixorin could provide a clinical benefit and warranted further investigation in larger, pivotal trials. isofolmedical.com

Table 1: Preliminary Efficacy of Folitixorin in Phase I/IIa Study (ISO-CC-005)

| Efficacy Endpoint | Patient Cohort | Result | Citation |

|---|---|---|---|

| Objective Response Rate (ORR) | 57 efficacy-evaluable mCRC patients | 15.8% (all partial responses) | nih.gov |

| Stable Disease | 57 efficacy-evaluable mCRC patients | 57.9% | nih.gov |

| Early Tumor Shrinkage (>20%) | 19 first-line mCRC patients (extension cohort) | 47% | isofolmedical.com |

Advanced Phase Clinical Trials (Phase III)

Following the promising results from early trials, folitixorin advanced to large-scale Phase III studies to definitively assess its efficacy against the standard of care.

The pivotal AGENT study (NCT03750786) was a randomized, controlled, multicenter Phase III trial designed to compare the efficacy of folitixorin against leucovorin in the first-line treatment of metastatic colorectal cancer. nih.govtargetedonc.com The study enrolled approximately 490 patients who were randomized on a 1:1 basis. nih.govresearchgate.net

Table 2: Comparative Efficacy from the AGENT Phase III Trial

| Efficacy Endpoint | Arfolitixorin Arm | Leucovorin Arm | P-value | Citation |

|---|---|---|---|---|

| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 | nih.govresearchgate.net |

| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 | nih.govresearchgate.net |

| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 | nih.govresearchgate.net |

| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 | nih.govresearchgate.net |

Although the AGENT trial did not achieve its primary goal, it provided valuable insights into the potential influence of molecular biomarkers on treatment outcomes. nih.gov An analysis of the trial data revealed that BRAF mutations and the expression of MTHFD2 (methylenetetrahydrofolate dehydrogenase 2) were both associated with a lower Progression-Free Survival (PFS) in patients who received arfolitixorin. nih.govresearchgate.net

This finding aligns with the biological rationale for developing folitixorin. Since currently available folates require a multi-step metabolic activation process influenced by the expression of various genes, it was hypothesized that a direct-acting folate like arfolitixorin could be particularly beneficial for patients with low folate pathway gene expression. nih.govnih.gov The AGENT study results, particularly the biomarker analysis, underscore the importance of patient stratification and the complex interplay between tumor genetics and folate metabolism in chemotherapy response. nih.govnih.gov

Influence of Genetic and Molecular Biomarkers on Clinical Responses

Folate Pathway Gene Expression and Treatment Efficacy

The efficacy of folate-based therapies like leucovorin can be influenced by the expression levels of genes involved in the folate metabolic pathway. nih.gov Research has explored the correlation between the expression of these genes and clinical outcomes in patients receiving 5-FU-based chemotherapy.

Key genes in this pathway include:

SLC46A1/PCFT (proton-coupled folate transporter) and SLC19A1/RFC-1 (reduced folate carrier 1): These genes are responsible for transporting folates into cells. Studies have shown that high tumoral expression of these genes correlates with a decreased risk of disease recurrence in colorectal cancer patients. nih.gov

Thymidylate Synthase (TS): This enzyme is the target of 5-FU. The expression of the gene encoding for TS can impact treatment response. nih.gov

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): This enzyme is involved in folate metabolism. Some studies have indicated that MTHFD2 expression may be associated with progression-free survival in patients treated with arfolitixorin. aacrjournals.orgnih.gov

ATP-binding cassette (ABC) transporters (e.g., ABCC3): These transporters can efflux drugs from cells, potentially leading to treatment resistance. ascopubs.orgnih.gov

The AGENT trial, a significant phase III study of folitixorin, included a translational program to evaluate the expression levels of several folate metabolism- and transportation-related genes in tumor biopsies to determine their relationship to treatment outcome. ascopubs.org The analysis from the AGENT trial revealed that BRAF mutations and MTHFD2 expression were associated with a lower progression-free survival in patients receiving arfolitixorin. aacrjournals.orgnih.gov This highlights the potential of using gene expression as a predictive biomarker for folitixorin efficacy.

Correlation with Progression-Free Survival and Overall Response Rates

The pivotal Phase III AGENT study (NCT03750786) compared arfolitixorin in combination with 5-FU, oxaliplatin, and bevacizumab against the standard leucovorin-based regimen. aacrjournals.orgclinicaltrials.gov The study, which randomized 490 patients, did not meet its primary endpoint of superiority in ORR. aacrjournals.orgnih.govnih.gov The ORR was 48.2% for the arfolitixorin arm compared to 49.4% for the leucovorin arm. aacrjournals.orgnih.govnih.gov

| Endpoint | Arfolitixorin Arm | Leucovorin Arm | P-value |

|---|---|---|---|

| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |

| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |

| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |

Data sourced from the AGENT Phase III clinical trial results. aacrjournals.orgnih.govnih.gov

Post-Hoc Analyses and Strategic Considerations for Future Clinical Development

Following the AGENT trial, post-hoc analyses have been conducted to identify potential reasons for the lack of superior efficacy and to guide future research. One key consideration is that the dose of arfolitixorin used in the trial (120 mg/m²) may have been suboptimal. nih.govdiva-portal.org Preclinical data suggests a dose-response relationship, indicating that higher doses might lead to improved efficacy. isofolmedical.com

Based on these analyses, the future clinical development strategy for folitixorin involves a new Phase Ib/II trial. isofolmedical.comisofolmedical.com This study will explore higher doses of arfolitixorin and optimized administration timing relative to 5-FU to potentially enhance its synergistic effect. isofolmedical.comisofolmedical.com The goal is to generate new efficacy and safety data to pave the way for further development and commercialization. isofolmedical.com The new trial design will start with a dose-escalation phase to determine the optimal dose, followed by a Phase II part to evaluate the efficacy of the selected doses. isofolmedical.com

Investigational Applications of Folitixorin Across Diverse Malignancies

Research Focus in Metastatic Colorectal Cancer

The primary focus of folitixorin's clinical development has been in metastatic colorectal cancer (mCRC). isofolmedical.comisofolmedical.com The rationale is based on its mechanism of action, which directly potentiates the effect of 5-FU, a backbone of mCRC treatment. cancer.govascopubs.org The aim is to improve upon the efficacy of existing folate-based drugs like leucovorin, which require metabolic activation and can have variable effects among patients. youtube.com

Multiple clinical trials have been conducted in this setting:

Phase III AGENT study (NCT03750786): This large, randomized trial compared arfolitixorin to leucovorin in first-line mCRC treatment. aacrjournals.orgclinicaltrials.gov While it did not demonstrate superiority, it provided valuable data for future studies. nih.govnih.gov

Phase Ib/II study (New Dosing Regimen): A new clinical trial is planned to investigate higher doses and a modified administration schedule of arfolitixorin in mCRC patients, aiming to optimize its efficacy. isofolmedical.comisofolmedical.comclinicaltrials.gov

Exploration of Efficacy in Breast, Gallbladder, and Pancreatic Cancers

While the main focus has been on colorectal cancer, the potential application of folates in combination with chemotherapy extends to other malignancies.

Pharmacological and Genomic Considerations in Folitixorin Research

Pharmacokinetic and Pharmacodynamic Profiling of Folitixorin and its Metabolites

Folitixorin is the body's direct, active form of folate, known as [6R]-5,10-methylenetetrahydrofolate. researchgate.net Unlike its precursor, leucovorin, it does not require metabolic conversion to become active. cancer.govresearchgate.net This characteristic is central to its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The pharmacokinetics of a drug involve its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics relate to its biochemical and physiological effects. wikipedia.org

For related folate compounds like folinic acid, pharmacokinetic studies show rapid absorption after oral administration, with bioavailability being dose-dependent. nih.gov It is metabolized in the liver and gastrointestinal tract, with an average half-life of about six hours. nih.gov Studies on folinic acid and its active metabolite, 5-methyltetrahydrofolic acid, indicate that at doses above 15 mg, the absorption and metabolism processes may become saturated. nih.gov

Table 1: General Pharmacokinetic Profile of Folinic Acid (Leucovorin)

| Pharmacokinetic Parameter | Description |

|---|---|

| Absorption | Rapidly and almost completely absorbed after oral administration. Bioavailability is dose-dependent. nih.gov |

| Distribution | Intravenous administration leads to a greater volume of distribution compared to oral administration. It is distributed to all body tissues and primarily stored in the liver. nih.govdrugbank.com |

| Metabolism | Metabolized in the liver and GI tract to its active metabolite, 5-methyltetrahydrofolate. nih.gov Has an average half-life of approximately 6 hours. nih.gov |

| Elimination | Primarily excreted in the urine (80-90%) and to a lesser extent in the feces (5-8%). nih.gov |

Physiologically-Based Pharmacokinetic (PBPK) modeling is a sophisticated computational tool used to predict the ADME of chemical substances in the body. wikipedia.org These models are mechanistic, representing the body as a series of interconnected organ and tissue compartments defined by physiological parameters like blood flow and organ volume. wikipedia.orgyoutube.com By integrating data on the drug's physicochemical properties with physiological information, PBPK models can simulate drug concentrations in various parts of the body over time. youtube.comyoutube.com

This modeling approach provides a powerful framework for:

Predicting in vivo ADME characteristics of drugs. nih.gov

Linking systemic drug exposure to local concentrations at the site of action. youtube.com

Exploring the impact of intrinsic and extrinsic factors (e.g., organ impairment, drug-drug interactions) on pharmacokinetics.

In the context of folitixorin, PBPK modeling can be instrumental in understanding its distribution to tumors and other tissues. While specific PBPK models for folitixorin are not widely detailed in published literature, the methodology has been successfully applied to other complex drug delivery systems, such as nanoparticles, to predict their biodistribution in organs like the liver, spleen, and kidneys. nih.gov A PBPK model for folitixorin would allow researchers to simulate its concentration profiles and better understand its interaction with key enzymes, thereby guiding the design of clinical studies.

Folitixorin functions as a cofactor for the enzyme thymidylate synthase. caymanchem.com Its primary pharmacodynamic effect in oncology is to form a stable ternary complex with thymidylate synthase and the active metabolite of 5-fluorouracil (B62378) (5-FU), which leads to the inhibition of DNA synthesis and repair in cancer cells. cancer.govcaymanchem.com

Research in animal models has provided insights into its organ-specific effects. In a mouse xenograft model using human colon cancer cells, the combination of folitixorin and 5-FU was shown to reduce tumor growth and increase survival. caymanchem.com This demonstrates that folitixorin reaches the tumor tissue in sufficient concentrations to exert its synergistic effect with 5-FU. The direct administration of folitixorin ensures the availability of the critical cofactor, researchgate.net potentially enhancing the cytotoxic effects of 5-FU on tumor cells. cancer.gov

Genetic Polymorphisms Impacting Folate Metabolism Pathways

The metabolism of folates is a complex process involving numerous enzymes, and the genes encoding these enzymes can have variations, or polymorphisms, that affect their function. nih.govmthfrsupport.com.au These genetic differences can significantly influence an individual's response to folate-based therapies.

A key enzyme in the folate pathway is 5,10-methylenetetrahydrofolate reductase (MTHFR). nih.govnih.gov This enzyme catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate (the chemical identity of folitixorin) into 5-methyltetrahydrofolate, the main form of folate circulating in the blood. nih.govmedchemexpress.commedlineplus.gov The activity of the MTHFR enzyme is therefore a critical determinant of the metabolic fate of folitixorin.

Several common polymorphisms in the MTHFR gene have been identified that result in reduced enzyme activity. nih.gov The most studied variants are C677T and A1298C. medlineplus.govyoutube.comgenomind.com Individuals carrying these variants produce a less efficient MTHFR enzyme, which can alter the balance of folate metabolites. nih.govgenomind.com

Table 2: Common MTHFR Gene Polymorphisms and Their Impact on Enzyme Activity

| Polymorphism | Genotype | Effect on MTHFR Enzyme Activity |

|---|---|---|

| C677T (A222V) | Heterozygous (C/T) | ~35% reduction in enzyme activity. genomind.com |

| Homozygous (T/T) | ~65-70% reduction in enzyme activity. genomind.commdpi.com | |

| A1298C | Heterozygous (A/C) | ~20% reduction in enzyme activity per C allele. genomind.com |

| Homozygous (C/C) | Reduced enzyme activity, though generally considered to have a milder impact than the C677T variant. youtube.com | |

| Compound Heterozygous | C677T (C/T) and A1298C (A/C) | Additive effect, leading to a significant decrease in overall enzyme activity (e.g., ~55%). genomind.com |

The genetic variations in the MTHFR gene have significant implications for cancer therapies that rely on folates. Since leucovorin requires conversion to 5,10-methylenetetrahydrofolate (folitixorin) to be active, patients with reduced MTHFR activity due to their genotype may not efficiently perform this conversion.

Folitixorin circumvents this metabolic bottleneck. fratnow.comopenroadpsych.com By directly supplying the active 5,10-methylenetetrahydrofolate cofactor, its therapeutic action is not dependent on the upstream metabolic steps that are impaired in individuals with MTHFR polymorphisms. cancer.govresearchgate.net This suggests that folitixorin may offer a more consistent and reliable potentiation of 5-FU, particularly in patients with genotypes associated with low MTHFR enzyme function.

The concept of genotype-matched therapy, where treatment is tailored based on a patient's genetic profile, is gaining traction in oncology. nih.gov Studies have shown that genetic factors can influence the clinical efficacy of chemotherapy agents. frontiersin.org For instance, certain gene polymorphisms have been associated with treatment outcomes in various cancers. nih.govnih.gov Therefore, a patient's MTHFR genotype could serve as a predictive biomarker to identify individuals who would derive greater benefit from folitixorin compared to leucovorin, thereby personalizing treatment to achieve better outcomes. nih.gov

Folitixorin As a Fundamental Biochemical Research Tool

Applications in the Study of Peptide and Protein Interactions

Folitixorin is instrumental in the study of protein interactions, most notably with the enzyme thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. cancer.gov Folitixorin acts as the one-carbon donor for TS. wikipedia.orgumaryland.edu

A significant area of research involves the study of the ternary complex formed between thymidylate synthase, the fluorouracil metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and folitixorin ([6R]-5,10-methylenetetrahydrofolate). cancer.govnih.govmdpi.com The formation and stability of this complex are paramount as it leads to the inhibition of TS, which in turn halts DNA synthesis and induces tumor cell death. cancer.govnih.gov By using folitixorin or its stable, pure S-isomer, arfolitixorin, researchers can directly study the dynamics of this complex without the confounding variable of intracellular conversion from precursor drugs like leucovorin. nih.govpatsnap.com

Research findings indicate that the stability of this inhibitory complex can be further enhanced through the polyglutamylation of folates. nih.gov Polyglutamylated forms are retained longer within cells and increase the binding of FdUMP to TS, providing a powerful research angle into the mechanisms of drug potentiation. nih.gov Beyond its interaction with TS, folitixorin is also a substrate for methylenetetrahydrofolate reductase (MTHFR), the enzyme that catalyzes its conversion to 5-methyltetrahydrofolate, another vital component of the folate cycle. umaryland.eduencyclopedia.pubnih.gov This makes it a useful tool for studying the kinetics and polymorphisms of MTHFR. nih.govresearchgate.net

| Interacting Protein | Key Ligands/Substrates | Significance in Biochemical Research |

| Thymidylate Synthase (TS) | Folitixorin (5,10-MTHF), FdUMP, dUMP | Folitixorin is essential for forming a stable ternary complex with TS and FdUMP, leading to enzyme inhibition, which is a foundational model for studying anti-cancer drug action. cancer.govnih.goviaea.org |

| Methylenetetrahydrofolate Reductase (MTHFR) | Folitixorin (5,10-MTHF) | Serves as the direct substrate for MTHFR, allowing for the investigation of this enzyme's activity and the impact of its genetic variations on folate metabolism. encyclopedia.pubnih.gov |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | While not a direct substrate, folitixorin's use bypasses the DHFR-dependent steps required by other folates, enabling studies that isolate the function of other folate pathway enzymes. researchgate.net |

Utilization as an Activator or Ligand in Receptor Protein Investigations

Folitixorin and its related folate compounds are critical ligands for investigating the function of cell-surface receptors and transporters responsible for folate uptake. As hydrophilic anions, folates require sophisticated transport systems to cross cell membranes. nih.gov

The Reduced Folate Carrier (RFC) is recognized as the primary transporter for folates in most mammalian cells and tissues. nih.govcuni.cz It operates as a bidirectional anion antiporter. wikipedia.org In research, various folate analogues and antifolates are used to probe the binding affinity, substrate specificity, and transport kinetics of RFC. nih.govnih.gov Because RFC has a higher affinity for reduced folates like leucovorin's metabolites than for folic acid, folitixorin serves as a relevant ligand for these studies. nih.gov Using the direct active form, arfolitixorin, allows for precise characterization of RFC transport without interference from metabolic conversion processes. nih.gov

Folate Receptors (FRs) , such as FRα and FRβ, represent another major pathway for folate internalization, particularly in certain cancers where they are often overexpressed. nih.gov These receptors bind folates and initiate uptake via an endocytic process. cuni.cz While FRs typically show a high affinity for folic acid, they also bind reduced folates. nih.gov In research, these receptors are studied using various folate ligands to understand their role in cell signaling and as targets for drug delivery. nih.gov For instance, folic acid has been conjugated to peptides to study how this modification enhances binding affinity and to explore FRα-mediated internalization into cancer cells. nih.govnih.govmdpi.com The physical interaction of FRα with other membrane proteins, such as C-cadherin, suggests it has non-metabolic signaling roles that can be investigated using specific folate ligands. nih.gov

| Receptor/Transporter | Primary Ligands | Significance in Biochemical Research |

| Reduced Folate Carrier (RFC) | Reduced folates (e.g., Folitixorin metabolites), Methotrexate (B535133) | Used as a key ligand to study the primary transport mechanism for folates into mammalian cells and to investigate mechanisms of antifolate drug resistance. nih.govcuni.cz |

| Folate Receptor α (FRα) | Folic Acid, Reduced Folates, Folic Acid-Peptide Conjugates | Employed as a ligand to investigate receptor-mediated endocytosis, cell signaling pathways, and the development of targeted drug delivery systems for cancer. nih.govnih.govnih.gov |

| Folate Receptor β (FRβ) | Folates | Utilized in studies focusing on folate uptake in specific tissues and hematopoietic malignancies where it is highly expressed. cuni.cz |

Future Directions and Emerging Research Avenues for Folitixorin

Strategies for Optimized Therapeutic Regimens and Combinations

A primary focus of ongoing research is to determine the most effective way to incorporate folitixorin into established chemotherapy backbones for metastatic colorectal cancer (mCRC). nih.gov Standard regimens like FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) are the cornerstones of mCRC treatment. nih.gov The strategy with folitixorin is to directly substitute leucovorin, with the hypothesis that its immediate bioavailability could enhance the formation of the cytotoxic ternary complex between 5-FU's metabolite (FdUMP) and the enzyme thymidylate synthase (TS), thereby improving treatment efficacy. cancer.govnih.gov

Phase I/II clinical trials have been instrumental in exploring this strategy. A key study, NCT02244632, assessed the tolerability and efficacy of folitixorin in combination with 5-FU alone or as part of FOLFIRI or FOLFOX regimens, sometimes including the targeted agent bevacizumab. nih.govsdu.dkclinicaltrials.gov The study evaluated various dose levels of folitixorin to identify an optimal dose for further investigation. clinicaltrials.gov Research from this trial showed that at 8 weeks, 15.8% of evaluable patients achieved an objective response, while an additional 57.9% achieved stable disease. nih.govresearchgate.net These findings support the seamless integration of folitixorin into the current standard of care with minimal changes to existing chemotherapy protocols, paving the way for further investigation in larger trials. nih.govsdu.dk The ultimate goal is to optimize these combinations to improve patient outcomes, potentially building on the successes of intensive regimens like FOLFOXIRI plus bevacizumab. nih.govnih.gov

Table 1: Investigated Combination Regimens with Folitixorin

| Regimen Backbone | Additional Agent | Study Phase | Key Research Objective |

|---|---|---|---|

| 5-FU | None | Phase I/II | Assess tolerability and efficacy of the core combination. nih.govclinicaltrials.gov |

| FOLFOX (5-FU + Oxaliplatin) | None or Bevacizumab | Phase I/II | Determine the tolerability and activity of folitixorin within the FOLFOX regimen, with or without an anti-angiogenic agent. nih.govclinicaltrials.gov |

| FOLFIRI (5-FU + Irinotecan) | None | Phase I/II | Evaluate folitixorin as a component of the FOLFIRI regimen for mCRC. nih.govclinicaltrials.gov |

| Modified FOLFOX-6 | Bevacizumab | Phase III | To compare the efficacy of arfolitixorin versus leucovorin in a standard first-line mCRC treatment regimen. clinicaltrials.gov |

Integration of Folitixorin with Novel Antineoplastic Agents

Beyond standard chemotherapy, an emerging avenue of research is the integration of folitixorin with novel antineoplastic agents, including targeted therapies and immunotherapies. wikipedia.orgnih.govdrugbank.com The rationale extends from the understanding that folate metabolism is not only crucial for cell proliferation but may also play a role in the tumor microenvironment and immune response. nih.govnih.gov

One area of exploration is the combination with agents targeting the folate receptor (FR), which is overexpressed in various cancers. nih.gov While folitixorin's primary mechanism is intracellular, targeting the FR on the cell surface with other agents could create synergistic effects. dovepress.com For instance, preclinical research has shown that folate-hapten-mediated immunotherapy can be enhanced by combining it with vascular endothelial growth factor (VEGF) receptor inhibitors like sunitinib (B231) and axitinib. figshare.com This combination was found to increase the infiltration of tumor-killing CD4+ and CD8+ T-cells and reduce the number of immunosuppressive cells in the tumor microenvironment. figshare.com

This suggests a potential role for combining folitixorin-based chemotherapy with immunotherapy. Antifolates have been observed to have immunomodulatory properties, and there is a strong rationale for exploring folitixorin in combination with immune checkpoint inhibitors. nih.gov By enhancing chemotherapy-induced cell death, folitixorin could increase the release of tumor antigens, potentially making tumors more susceptible to immune attack facilitated by checkpoint inhibitors. Further research into these novel combinations is a key future direction. nih.gov

Table 2: Potential Integration of Folitixorin with Novel Antineoplastic Agents

| Novel Agent Class | Specific Example | Rationale for Combination |

|---|---|---|

| VEGF Receptor Inhibitors | Sunitinib, Axitinib, Bevacizumab | May synergize by reducing immunosuppressive cells in the tumor microenvironment and inhibiting tumor angiogenesis. nih.govfigshare.com |

| Immunotherapy (Checkpoint Inhibitors) | Anti-PD-1/PD-L1 antibodies | Folitixorin-enhanced chemotherapy may increase tumor antigen release, making cancer cells more visible to the immune system activated by checkpoint inhibitors. nih.gov |

| Other Folate-Targeted Agents | Folate-hapten conjugates | A multi-pronged attack on folate pathways and receptors could yield synergistic antitumor effects. nih.govnih.gov |

| EZH2 Inhibitors | Tazemetostat | Targeting epigenetic modifiers, which are mutated in some cancers, alongside metabolic pathways could offer a new combination strategy. nih.gov |

Development of Personalized Medicine Approaches Based on Folate Pathway Genetics

A significant future direction for folitixorin is the development of personalized medicine strategies based on the genetic makeup of a patient's tumor. nih.gov The efficacy of folate-based therapies is known to be influenced by genetic polymorphisms in the enzymes of the folate metabolic pathway. nih.gov Because folitixorin is the active form of leucovorin, it bypasses several enzymatic steps required for activation. cancer.govnih.gov This provides a strong biological rationale that patients with specific genetic variants leading to inefficient leucovorin metabolism may derive greater benefit from folitixorin. sdu.dkresearchgate.net

Research has identified several key genes in the folate pathway, such as methylenetetrahydrofolate reductase (MTHFR), thymidylate synthase (TYMS), and reduced folate carrier 1 (RFC1), as potential predictors of response to 5-FU-based chemotherapy. nih.gov For example, the MTHFR C677T polymorphism is a well-known genetic variant that can lead to reduced enzyme activity, affecting folate levels. nih.govnih.gov Identifying patients with such polymorphisms could become a critical tool for treatment selection, guiding the use of folitixorin over leucovorin. nih.gov

Future clinical trials are expected to increasingly incorporate biomarker analysis to correlate treatment outcomes with the genetic profiles of patients. This approach aims to identify a specific patient population for whom folitixorin is not just an alternative, but a superior treatment choice. nih.gov Such pharmacogenomic strategies, which have been explored for other antifolates like methotrexate (B535133), could allow for genotype-based interventions to optimize nutrition and treatment, ultimately improving therapeutic outcomes. nih.govclinpgx.orgresearchgate.net

Table 3: Potential Genetic Biomarkers in the Folate Pathway for Folitixorin Therapy

| Gene | Function in Folate Pathway | Implication for Folitixorin Personalization |

|---|---|---|

| MTHFR | Catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a key step in folate metabolism. nih.gov | Polymorphisms (e.g., C677T) can reduce enzyme efficiency. Patients with these variants may not efficiently process leucovorin, making them ideal candidates for folitixorin. sdu.dknih.gov |

| TYMS | The target enzyme for 5-FU. Its expression levels can influence sensitivity to chemotherapy. nih.gov | Folitixorin enhances the inhibition of TYMS by 5-FU. Genetic variants affecting TYMS expression could predict the degree of benefit from folitixorin. cancer.govnih.gov |

| RFC1 (SLC19A1) | Encodes the primary transporter for getting folates, including leucovorin and folitixorin, into the cell. nih.gov | Variations in this gene could affect intracellular drug concentrations, potentially influencing the choice between different folate modulators. |

| GGH | Encodes gamma-glutamyl hydrolase, an enzyme involved in folate metabolism. clinpgx.org | Genotypes in this gene have been associated with toxicity in methotrexate therapy, suggesting a role in the broader folate pathway that could be relevant for folitixorin. clinpgx.orgresearchgate.net |

Translational Research Bridging Preclinical Discoveries to Clinical Implementation

Translational research is the critical process of converting basic scientific discoveries into practical clinical applications. nih.gov For folitixorin, this involves a continuous feedback loop between laboratory studies, preclinical models, and human clinical trials. nih.gov The foundational preclinical discovery for folitixorin was the recognition of its potential to circumvent the variable and sometimes inefficient metabolic activation of leucovorin. nih.gov

The "bench-to-bedside" journey began with in vitro and animal models to demonstrate that folitixorin could more effectively stabilize the inhibitory complex with thymidylate synthase and FdUMP compared to its precursors. cancer.govnih.gov The next step was to translate these findings into humans through early-phase clinical trials. These studies are essential to establish the pharmacokinetic profile of the drug in patients, confirming, for instance, that folitixorin has a rapid time to maximum plasma concentration (tmax) and a predictable dose-response relationship, without accumulating in the body after repeated cycles. nih.govsdu.dkresearchgate.net

A major challenge in translational research is ensuring that preclinical models and endpoints are relevant to the clinical situation. nih.gov Future efforts will focus on developing more sophisticated preclinical models, such as patient-derived organoids or xenografts that better represent the genetic diversity of human tumors. youtube.com These models can be used to test novel combinations and validate genetic biomarkers before moving into larger, more expensive clinical trials. The ultimate goal of this translational work is to ensure that the promising innovations seen in the lab have the maximum probability of success and provide a meaningful benefit to patients in the clinic. nih.gov

Q & A

What are the primary pharmacological targets and mechanisms of action of Folitixorin in enzyme-related diseases?

Level: Basic

Answer:

Folitixorin (N5,n10-methylenetetrahydrofolic acid) acts as an enzyme replacement/modulator, targeting conditions like lysosomal storage disorders (e.g., Gaucher disease) and metabolic deficiencies. Its mechanism involves compensating for deficient enzyme activity or modulating endogenous enzyme function to restore biochemical balance. Researchers should prioritize in vitro assays (e.g., enzyme kinetics, binding affinity studies) and preclinical models (e.g., knockout mice) to validate target specificity and dose-response relationships .

What methodologies are recommended for evaluating Folitixorin’s bioavailability and metabolic stability in preclinical studies?

Level: Basic

Answer:

Standard protocols include:

- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma/tissue concentrations over time.

- Stability assays : Simulate physiological conditions (pH, temperature) to assess degradation rates.

- Comparative studies : Benchmark against existing folate analogs (e.g., leucovorin) using ANOVA or nonparametric tests for statistical rigor.

Ensure compliance with ethical guidelines for animal studies, including sample size justification and randomization .

How can researchers address contradictions in Folitixorin’s efficacy data across heterogeneous patient populations?

Level: Advanced

Answer:

Contradictions often arise from population variability (e.g., genetic polymorphisms, comorbidities). Mitigation strategies include:

- Stratified analysis : Group participants by biomarkers (e.g., MTHFR genotype) using clustering algorithms.

- Meta-analysis : Aggregate data from multiple trials, applying Cochrane criteria to assess bias and heterogeneity.

- Mechanistic modeling : Use pharmacokinetic-pharmacodynamic (PK-PD) models to isolate confounding variables.

Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses and ensure reproducibility .

What considerations are essential for designing a robust clinical trial protocol for Folitixorin in rare diseases?

Level: Advanced

Answer:

Key considerations:

- Endpoint selection : Use composite endpoints (e.g., biochemical normalization + symptom relief) to capture multidimensional outcomes.

- Power calculations : Account for low prevalence using Bayesian adaptive designs or crossover trials.

- Ethical compliance : Obtain IRB approval and document informed consent processes rigorously.

Leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate protocol viability and alignment with regulatory standards .

How should researchers optimize Folitixorin synthesis protocols to ensure reproducibility and scalability?

Level: Advanced

Answer:

- Process validation : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading).

- Analytical rigor : Characterize intermediates via NMR, HPLC, and elemental analysis. Report yields as mass balance percentages.

- Batch documentation : Adhere to ICH Q11 guidelines for raw material sourcing and in-process controls.

Provide detailed synthetic procedures in supplementary materials, referencing established methodologies (e.g., chiral resolution techniques) .

What statistical approaches are most effective for analyzing nonlinear dose-response relationships in Folitixorin studies?

Level: Advanced

Answer:

- Nonlinear regression : Fit data to sigmoidal or biphasic models (e.g., Hill equation).

- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.

- Machine learning : Apply random forests or gradient boosting to identify covariates influencing response variability.

Validate models using cross-validation and report R² or AIC/BIC metrics for model selection .

How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate Folitixorin’s systemic effects?

Level: Advanced

Answer:

- Multi-omics integration : Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to link gene expression changes with metabolic shifts.

- Network pharmacology : Map drug-target interactions using STRING or KEGG databases.

- Data transparency : Deposit raw data in repositories like GEO or MetaboLights, adhering to FAIR principles.

Discuss limitations (e.g., false discovery rates in high-throughput datasets) in the context of biological plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。